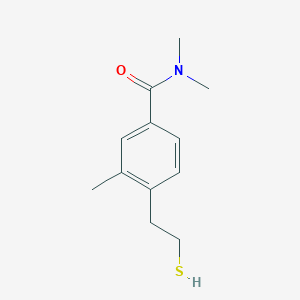![molecular formula C23H26O2 B8299978 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol CAS No. 104325-75-9](/img/structure/B8299978.png)
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol
Descripción general
Descripción
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol is a carborane-based analogue of the commercially available inhibitor Rev-5901. Carboranes are a class of boron-containing compounds known for their stability and unique chemical properties. This compound has been developed to enhance the metabolic stability and therapeutic efficiency of its parent compound, Rev-5901, which is rapidly metabolized in vivo .
Métodos De Preparación
The synthesis of 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol involves the replacement of the phenyl moiety in Rev-5901 with a carborane cluster. This modification is achieved through a series of chemical reactions, including the formation of carborane intermediates and their subsequent coupling with the core structure of Rev-5901 . The industrial production of this compound follows similar synthetic routes, with optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carborane oxide derivatives .
Aplicaciones Científicas De Investigación
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a stable and versatile building block for the synthesis of complex molecules . In biology and medicine, this compound has shown potential as an anticancer agent by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid and the progression of cancer . Additionally, this compound has applications in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
The mechanism of action of 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol involves the inhibition of the 5-lipoxygenase enzyme, which converts arachidonic acid into biologically active metabolites such as leukotrienes . By inhibiting this enzyme, this compound reduces the production of inflammatory mediators and exerts anticancer effects . The compound induces apoptosis by activating caspases and causing cellular morphological changes that result in a more differentiated phenotype .
Comparación Con Compuestos Similares
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol is unique compared to other similar compounds due to its carborane-based structure, which enhances its metabolic stability and therapeutic efficiency . Similar compounds include CarbZDNaph and CarbZDChin, which are also carborane-based analogues of Rev-5901 . These compounds have shown varying degrees of efficacy in inhibiting the 5-lipoxygenase pathway and inducing apoptosis in cancer cells .
Propiedades
Número CAS |
104325-75-9 |
|---|---|
Fórmula molecular |
C23H26O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol |
InChI |
InChI=1S/C23H26O2/c1-2-3-4-12-23(24)21-10-7-11-22(16-21)25-17-18-13-14-19-8-5-6-9-20(19)15-18/h5-11,13-16,23-24H,2-4,12,17H2,1H3 |
Clave InChI |
MGZWDAYKPAVLRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(6-Chloropyrimidin-4-yl)oxy]ethyl}-N-isopropylpropan-2-amine](/img/structure/B8299905.png)








![8-((Tert-butyldiphenylsilyl)oxy)-2-azaspiro[4.5]decan-1-one](/img/structure/B8299975.png)

![2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B8299989.png)

